molecular formula C13H12N4O2S2 B285422 N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B285422
M. Wt: 320.4 g/mol
InChI Key: FXQQDFHCNLFNCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a chemical compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is not well understood. However, it is believed to bind to metal ions and form a complex that emits fluorescence. It may also interact with proteins and affect their function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is known to be non-toxic and has low cytotoxicity.

Advantages and Limitations for Lab Experiments

The advantages of using N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide in lab experiments include its high sensitivity and selectivity for metal ions, its low cytotoxicity, and its ability to detect cancer cells and protein-protein interactions. The limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.

Future Directions

There are several future directions for the research on N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide. These include:
1. Further studies on the mechanism of action to fully understand its potential applications.
2. Development of new synthesis methods to improve the yield and purity of the compound.
3. Investigation of its potential applications in the study of protein-protein interactions and cancer cell detection.
4. Exploration of its potential applications in the development of new fluorescent probes for metal ion detection.
5. Investigation of its potential applications in the development of new diagnostic tools for diseases.
Conclusion:
This compound is a promising compound with potential applications in scientific research. Its ability to detect metal ions, cancer cells, and protein-protein interactions makes it a valuable tool for researchers. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in the development of new diagnostic tools for diseases.

Synthesis Methods

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide involves a multi-step process. The first step involves the reaction of 6-methyl-2-aminobenzothiazole with 2-chloroacetyl chloride to form 6-methyl-2-(2-chloroacetyl)benzothiazole. The second step involves the reaction of 5-methyl-1,3,4-oxadiazol-2-thiol with sodium hydride to form 5-methyl-1,3,4-oxadiazol-2-ylsulfide. The final step involves the reaction of 6-methyl-2-(2-chloroacetyl)benzothiazole with 5-methyl-1,3,4-oxadiazol-2-ylsulfide in the presence of triethylamine to form this compound.

Scientific Research Applications

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has potential applications in scientific research. It can be used as a fluorescent probe for the detection of metal ions such as copper, mercury, and lead. It can also be used as a molecular probe for the detection of cancer cells and for the study of protein-protein interactions.

Properties

Molecular Formula

C13H12N4O2S2

Molecular Weight

320.4 g/mol

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H12N4O2S2/c1-7-3-4-9-10(5-7)21-12(14-9)15-11(18)6-20-13-17-16-8(2)19-13/h3-5H,6H2,1-2H3,(H,14,15,18)

InChI Key

FXQQDFHCNLFNCS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)C

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)C

Origin of Product

United States

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